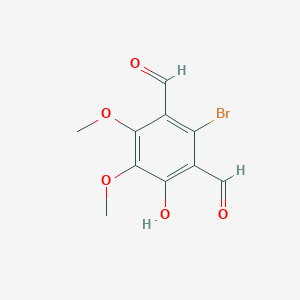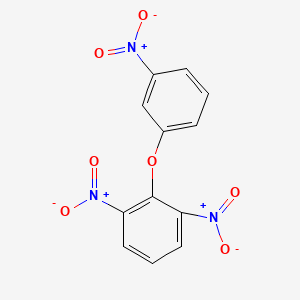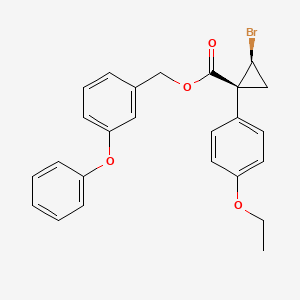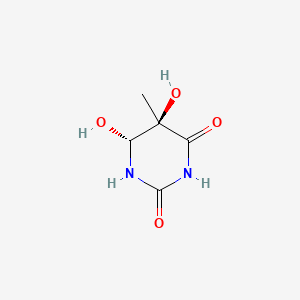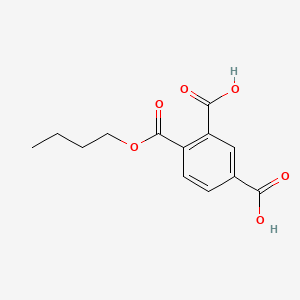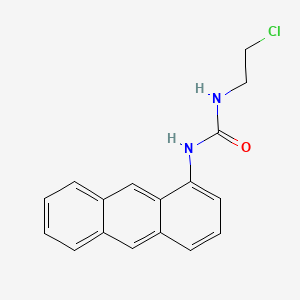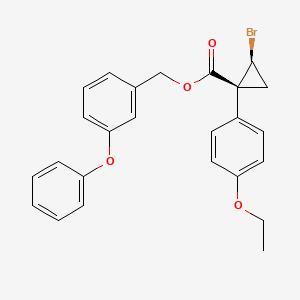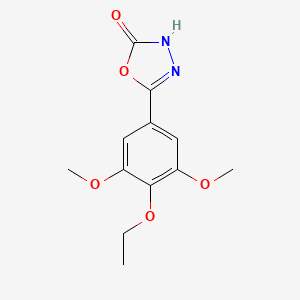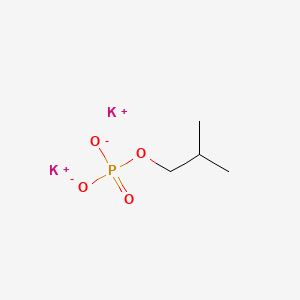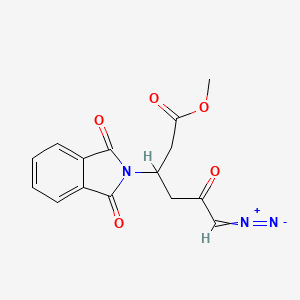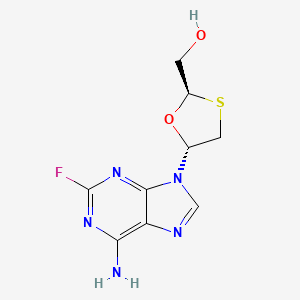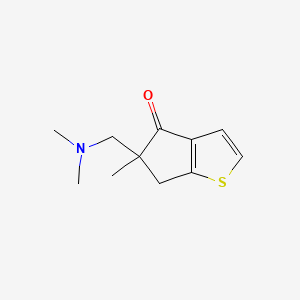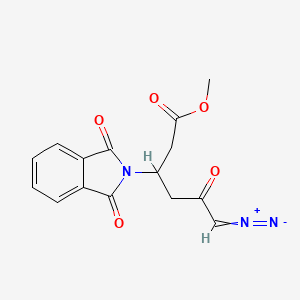
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate is a complex organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate typically involves the reaction of a diazo compound with a suitable precursor. One common method is the Wolff rearrangement, where diazo ketones are used as starting materials. This reaction involves the thermal, catalytic, or photolytic activation of the diazo compound, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazo group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from mild to highly reactive environments, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, amines, and other complex organic molecules. These products are often valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds, which are important in the development of new drugs and materials.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new biotechnological applications.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate involves the activation of the diazo group, leading to the formation of reactive intermediates. These intermediates can then undergo various transformations, including cycloaddition, substitution, and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate is unique due to its specific structure, which allows for a wide range of chemical transformations. Its ability to form complex heterocyclic compounds and other valuable intermediates sets it apart from other diazo compounds.
Eigenschaften
CAS-Nummer |
1927-87-3 |
|---|---|
Molekularformel |
C15H13N3O5 |
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
methyl 6-diazo-3-(1,3-dioxoisoindol-2-yl)-5-oxohexanoate |
InChI |
InChI=1S/C15H13N3O5/c1-23-13(20)7-9(6-10(19)8-17-16)18-14(21)11-4-2-3-5-12(11)15(18)22/h2-5,8-9H,6-7H2,1H3 |
InChI-Schlüssel |
MRXIJZYJDNDQQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CC(=O)C=[N+]=[N-])N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


